rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane
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Overview
Description
rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane is a chiral epoxide compound characterized by the presence of a fluorophenyl group and a methyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-fluorostyrene with a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes with various functional groups.
Scientific Research Applications
rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane involves its interaction with nucleophiles, leading to ring-opening reactions. The molecular targets include various enzymes and receptors that can interact with the oxirane ring, resulting in biological effects. The pathways involved may include metabolic processes that convert the compound into active metabolites.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-2-phenyl-3-methyloxirane
- rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane
- rac-(2R,3R)-2-(4-bromophenyl)-3-methyloxirane
Uniqueness
rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
885318-85-4 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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